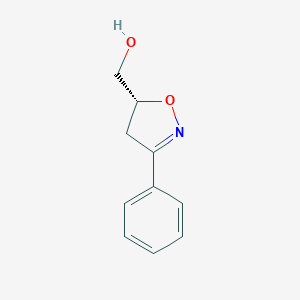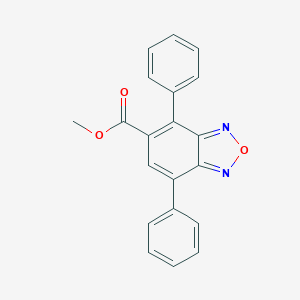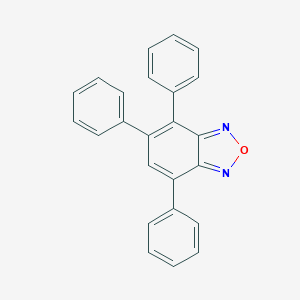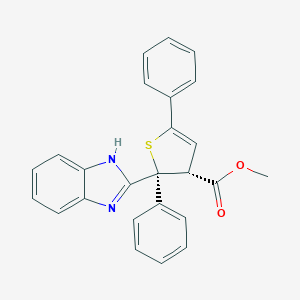
(3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol, also known as PDM, is a chemical compound with potential applications in scientific research. This compound is a derivative of isoxazole, which is a heterocyclic organic compound with a five-membered ring containing three carbon atoms and two nitrogen atoms. PDM is a white crystalline powder that is soluble in water, ethanol, and other polar solvents. In
Mécanisme D'action
The mechanism of action of (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol is not fully understood, but it is thought to involve modulation of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a key role in regulating anxiety, depression, and pain. (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has been shown to increase the activity of GABA receptors, leading to increased inhibition and decreased excitability in the brain. This may explain its anxiolytic, antidepressant, and antinociceptive effects.
Biochemical and physiological effects:
(3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has been shown to have a variety of biochemical and physiological effects in animal models. These include increased levels of GABA and serotonin in the brain, decreased levels of cortisol and other stress hormones, and increased levels of antioxidant enzymes such as superoxide dismutase and catalase. (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has several advantages for lab experiments, including its relatively low toxicity and high solubility in water and other polar solvents. However, its high cost and limited availability may make it difficult for some researchers to obtain. In addition, (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol. These include further studies on its mechanism of action, its potential as a therapeutic agent for anxiety, depression, pain, and neurodegenerative diseases, and its safety and efficacy in humans. In addition, (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol may have potential applications in other areas of research, such as drug discovery and development, due to its unique chemical structure and pharmacological properties.
In conclusion, (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol, or (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol, is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has shown promise as a therapeutic agent for anxiety, depression, pain, and neurodegenerative diseases, and further research is needed to fully understand its potential.
Méthodes De Synthèse
The synthesis of (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol can be achieved through the reaction of benzaldehyde and hydroxylamine hydrochloride in the presence of sodium carbonate. This reaction leads to the formation of 3-phenyl-5-(hydroxymethyl)isoxazole, which is then reduced using sodium borohydride to produce (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol. The purity and yield of (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol can be improved through recrystallization and other purification techniques.
Applications De Recherche Scientifique
(3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential as a therapeutic agent for anxiety and depression. (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has also been shown to have antinociceptive effects, indicating its potential as a pain reliever. In addition, (3-Phenyl-4,5-dihydro-5-isoxazolyl)methanol has been shown to have neuroprotective effects, indicating its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.2 g/mol |
Nom IUPAC |
[(5R)-3-phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C10H11NO2/c12-7-9-6-10(11-13-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/t9-/m1/s1 |
Clé InChI |
GXUGWAXJXGJRAH-SECBINFHSA-N |
SMILES isomérique |
C1[C@@H](ON=C1C2=CC=CC=C2)CO |
SMILES |
C1C(ON=C1C2=CC=CC=C2)CO |
SMILES canonique |
C1C(ON=C1C2=CC=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B282068.png)


![2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282071.png)


![8,9-diphenyl-6b-(1-pyrrolidinyl)-6b,9a-dihydro-7H-cyclopenta[a]acenaphthylen-7-one](/img/structure/B282079.png)
![3-(3,6-Diphenyl-4-pyridazinyl)-2-phenylpyrrolo[2,1-b][1,3]benzothiazole](/img/structure/B282082.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
![7-Chloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282084.png)
![7-Propyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282085.png)
![2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)
![4,6,7-Triphenyl-2,3-dihydrofuro[3,2-c]pyridine](/img/structure/B282089.png)
![7,10-Dichloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282090.png)